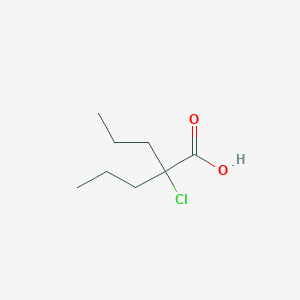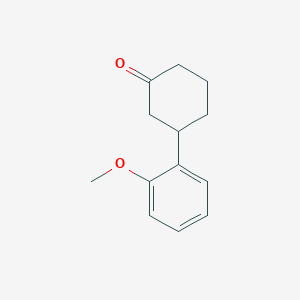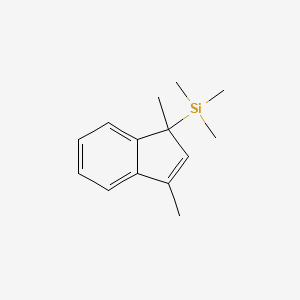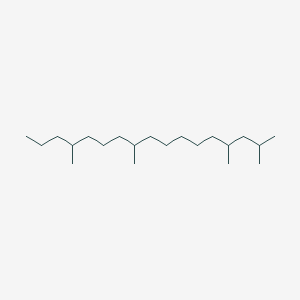![molecular formula C22H32N2O2 B12560326 10-Undecenamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]- CAS No. 142233-84-9](/img/structure/B12560326.png)
10-Undecenamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Undecenamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]- is a compound that belongs to the class of organic compounds known as 3-alkylindoles. These compounds contain an indole moiety that carries an alkyl chain at the 3-position. The indole structure is a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology and various biological activities .
Vorbereitungsmethoden
The synthesis of 10-Undecenamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]- typically involves the construction of the indole moiety followed by the attachment of the alkyl chain. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For industrial production, the synthesis may involve more efficient catalytic processes and optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
10-Undecenamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of indole-3-carboxylic acid derivatives .
Wissenschaftliche Forschungsanwendungen
10-Undecenamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s indole structure is significant in studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 10-Undecenamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]- involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors, influencing biological activities such as neurotransmission and enzyme inhibition . The specific pathways and targets depend on the context of its application, such as its role in medicinal chemistry or biological research .
Vergleich Mit ähnlichen Verbindungen
10-Undecenamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]- can be compared with other similar compounds, such as:
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: This compound also contains an indole moiety with a similar alkyl chain but includes an iodine atom, which may alter its chemical properties and biological activities.
5-Methoxy-N-acetyltryptamine (Melatonin): Another indole derivative known for its role in regulating sleep-wake cycles and other physiological processes.
The uniqueness of 10-Undecenamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]- lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
142233-84-9 |
|---|---|
Molekularformel |
C22H32N2O2 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]undec-10-enamide |
InChI |
InChI=1S/C22H32N2O2/c1-3-4-5-6-7-8-9-10-11-22(25)23-15-14-18-17-24-21-13-12-19(26-2)16-20(18)21/h3,12-13,16-17,24H,1,4-11,14-15H2,2H3,(H,23,25) |
InChI-Schlüssel |
LKBZJSNJPQMODB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCCCCCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


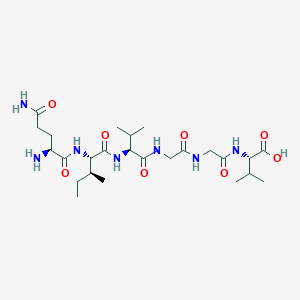
![1,3-Bis{[(7R,11R)-3,7,11,15-tetramethylhexadecyl]oxy}propan-2-ol](/img/structure/B12560250.png)
![1H-1,2,4-Triazol-1-amine, N-(4-nitrophenyl)-N-[(4-nitrophenyl)methyl]-](/img/structure/B12560270.png)

![2-[(But-3-en-2-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane](/img/structure/B12560288.png)
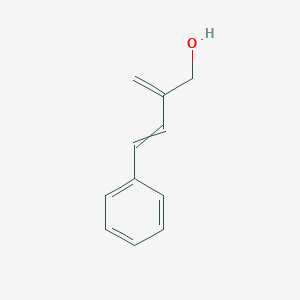
![N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide](/img/structure/B12560298.png)

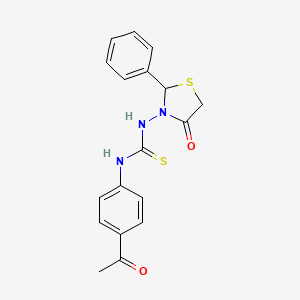
![(5S)-5-{[4-(Benzyloxy)phenyl]methyl}morpholin-3-one](/img/structure/B12560328.png)
